
Spectroscopic Analysis of Butyl Octanoate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Butyl octanoate

Cat. No.: B146159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl
octanoate (C₁₂H₂₄O₂), a fatty acid ester. The document details the characteristic data obtained

from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental

protocols are provided for each technique, offering a practical resource for the structural

elucidation and analysis of this and similar ester compounds.

Data Presentation
The following sections summarize the key spectroscopic data for butyl octanoate in a

structured tabular format for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Butyl Octanoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.07 Triplet 2H
-C(=O)O-CH₂-CH₂-

CH₂-CH₃

~2.29 Triplet 2H -CH₂-C(=O)O-

~1.62 Multiplet 4H

-C(=O)O-CH₂-CH₂-

CH₂-CH₃ and -CH₂-

CH₂-C(=O)O-

~1.29 Multiplet 8H
-(CH₂)₄-CH₃

(octanoate chain)

~0.94 Triplet 3H
-C(=O)O-CH₂-CH₂-

CH₂-CH₃

~0.88 Triplet 3H -CH₃-(CH₂)₆-C(=O)O-

Note: Data is interpreted from publicly available spectra.[1] Chemical shifts may vary slightly

depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for Butyl Octanoate[1]
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Chemical Shift (δ) ppm Assignment

173.96 C=O

64.12 -C(=O)O-CH₂-

34.47 -CH₂-C(=O)O-

31.79 -(CH₂)- (octanoate chain)

30.86 -O-CH₂-CH₂-

29.22 -(CH₂)- (octanoate chain)

29.04 -(CH₂)- (octanoate chain)

25.13 -(CH₂)- (octanoate chain)

22.69 -(CH₂)- (octanoate chain)

19.26 -O-CH₂-CH₂-CH₂-

14.09 -CH₃ (octanoate chain)

13.75 -CH₃ (butyl chain)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorption bands for butyl octanoate are characteristic of an ester.

Table 3: Key IR Absorption Bands for Butyl Octanoate
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~2950-2850 Strong C-H Stretch Alkyl (CH₂, CH₃)

~1740 Strong C=O Stretch Ester Carbonyl

~1460 Medium C-H Bend Alkyl (CH₂)

~1375 Medium C-H Bend Alkyl (CH₃)

~1250-1000 Strong, Sharp C-O Stretch Ester Linkage

Note: Peak positions are derived from representative spectra of esters and may show slight

variations.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities

of mass spectrometry to identify and quantify volatile compounds.

Table 4: GC-MS Data for Butyl Octanoate[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

201 99.99 [M+H]⁺ (Protonated Molecule)

202 13.47 Isotope Peak

145 8.40 [CH₃(CH₂)₆C(OH)₂]⁺

127 4.31 [CH₃(CH₂)₆CO]⁺

57 High [C₄H₉]⁺ (Butyl Cation)

Note: Fragmentation patterns can vary based on the ionization method and energy. The data

reflects common fragments observed for this compound.

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of liquid ester samples

like butyl octanoate.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy[3]

Sample Preparation:

Accurately weigh 5-25 mg of the butyl octanoate sample for ¹H NMR (50-100 mg is

recommended for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Wipe the exterior of the NMR tube with a lint-free tissue.

Insert the tube into a spinner turbine, using a depth gauge to ensure correct positioning.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set appropriate acquisition parameters (e.g., pulse angle, number of scans, relaxation

delay). For quantitative ¹H NMR, a long relaxation delay (at least 5 times the longest T₁) is
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crucial.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Carefully phase the spectrum and perform baseline correction.

Integrate the signals for ¹H NMR to determine proton ratios.

Reference the spectrum using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Protocol 2: Infrared (IR) Spectroscopy
This protocol is for analyzing a neat liquid sample.

Sample Preparation:

Ensure the salt plates (e.g., KBr or NaCl) are clean, dry, and transparent. If necessary,

clean them with a small amount of a volatile solvent like acetone and dry completely.

Using a pipette, place one to two drops of liquid butyl octanoate onto the center of one

salt plate.

Carefully place the second salt plate on top, gently spreading the liquid to form a thin,

uniform film between the plates. Avoid introducing air bubbles.

Data Acquisition:

Acquire a background spectrum with the empty salt plates (or no sample) in the beam

path. This accounts for atmospheric CO₂, water vapor, and any signals from the plates.

Place the prepared sample holder into the spectrometer's sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final IR spectrum.
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Post-Analysis:

Clean the salt plates thoroughly with an appropriate solvent and return them to a

desiccator to prevent damage from moisture.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)

Sample Preparation:

Prepare a dilute solution of butyl octanoate in a volatile organic solvent (e.g., hexane or

dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

If analyzing a complex matrix, a liquid-liquid extraction or solid-phase microextraction

(SPME) may be necessary to isolate the analyte.

Transfer the final solution into a 2 mL GC vial and cap it securely.

Instrument Setup and Analysis:

Gas Chromatograph (GC) Conditions:

Injector: Set to a split mode (e.g., 10:1 split ratio) with a temperature of 250°C.

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is

suitable for this type of analysis.

Oven Temperature Program: An initial temperature of 50°C held for 1-2 minutes,

followed by a ramp (e.g., 5-10°C/min) to a final temperature of 250°C, held for several

minutes.

Mass Spectrometer (MS) Conditions:

Ion Source: Electron Impact (EI) at 70 eV.

Temperatures: Set the ion source and transfer line temperatures to 250°C.
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Mass Scan Range: Set the acquisition range from m/z 50 to 650 amu.

Data Analysis:

Identify the peak corresponding to butyl octanoate in the total ion chromatogram (TIC)

based on its retention time.

Analyze the mass spectrum of the identified peak.

Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the

identity of the compound.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from initial preparation to final data interpretation.
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General Workflow for Spectroscopic Analysis

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Interpretation

Phase 4: Conclusion

Sample Acquisition
(Butyl Octanoate)

Sample Preparation
(Dissolution / Dilution)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy GC-MS Analysis

NMR Data Processing
(FT, Phasing, Integration)

IR Spectrum Analysis
(Peak Identification)

GC-MS Data Analysis
(Chromatogram & Mass Spectrum)

Structural Elucidation Purity Assessment

Final Report / Publication

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Butyl Octanoate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146159#spectroscopic-data-of-butyl-octanoate-nmr-
ir-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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